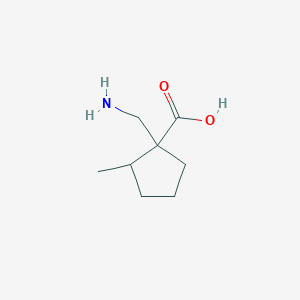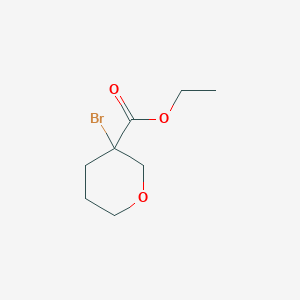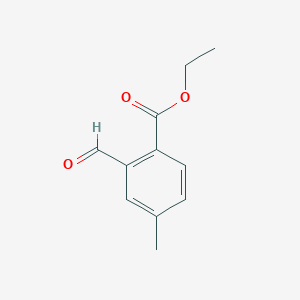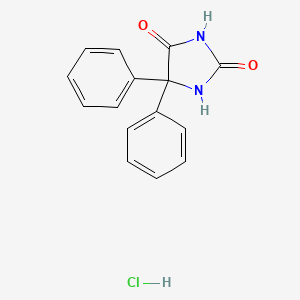![molecular formula C12H11F3N2O4 B13222291 2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid CAS No. 1306605-30-0](/img/structure/B13222291.png)
2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid is a synthetic organic compound characterized by the presence of an indazole ring substituted with methoxy and trifluoroethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of Methoxy and Trifluoroethoxy Groups: The methoxy and trifluoroethoxy groups can be introduced through nucleophilic substitution reactions.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy or trifluoroethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The inhibition of these targets can lead to the modulation of signaling pathways, resulting in anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxyacetic acid: Similar in structure but lacks the indazole ring and trifluoroethoxy group.
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Contains the trifluoroethoxy group but has a different core structure.
Uniqueness
2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid is unique due to the combination of the indazole ring with methoxy and trifluoroethoxy groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1306605-30-0 |
|---|---|
Molekularformel |
C12H11F3N2O4 |
Molekulargewicht |
304.22 g/mol |
IUPAC-Name |
2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-2H-indazol-3-yl]acetic acid |
InChI |
InChI=1S/C12H11F3N2O4/c1-20-9-2-6-7(16-17-8(6)4-11(18)19)3-10(9)21-5-12(13,14)15/h2-3H,4-5H2,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
DLEYUMKBMIDOML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(NN=C2C=C1OCC(F)(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13222221.png)





![3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13222255.png)



![6-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13222283.png)

![3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
